ALS-I

proteomics enzymatic digestion trypsin activity

ALS-I (CAS 308818-13-5), chemically designated as sodium 3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxy]propane-1-sulfonate, is an acid-labile anionic surfactant developed for in-solution and in-gel enzymatic digestions in proteomics workflows. It serves as a mass spectrometry-compatible alternative to sodium dodecyl sulfate (SDS) for solubilizing hydrophobic proteins while preserving endopeptidase activity during proteolytic digestion.

Molecular Formula C19H37NaO6S
Molecular Weight 416.6 g/mol
Cat. No. B1665272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALS-I
SynonymsALS-1;  ALS 1;  ALS1;  Acid-Liable Surfactant-1; 
Molecular FormulaC19H37NaO6S
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C19H38O6S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(2)24-17-18(25-19)16-23-14-12-15-26(20,21)22;/h18H,3-17H2,1-2H3,(H,20,21,22);/q;+1/p-1
InChIKeyTVPPOWAYYCDJAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ALS-I (CAS 308818-13-5): An Acid-Labile Surfactant for Mass Spectrometry-Compatible Protein Solubilization and Enzymatic Digestion


ALS-I (CAS 308818-13-5), chemically designated as sodium 3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxy]propane-1-sulfonate, is an acid-labile anionic surfactant developed for in-solution and in-gel enzymatic digestions in proteomics workflows [1]. It serves as a mass spectrometry-compatible alternative to sodium dodecyl sulfate (SDS) for solubilizing hydrophobic proteins while preserving endopeptidase activity during proteolytic digestion [2]. ALS-I is commercially available under the trade name RapiGest SF [3].

Why ALS-I Cannot Be Substituted with Generic SDS or Non-Cleavable Surfactants in MS-Based Proteomics


SDS remains the gold-standard surfactant for protein denaturation and solubilization, but its strong inhibition of proteolytic enzymes and interference with liquid chromatography (LC) and mass spectrometry (MS) detection necessitates extensive and often incomplete removal steps [1]. Non-acid-labile alternatives such as urea or organic solvents exhibit limited solubilization capacity for hydrophobic membrane proteins and frequently compromise trypsin activity at concentrations required for effective protein unfolding [2]. Unlike these alternatives, ALS-I provides SDS-like denaturing efficacy while being chemically programmed to degrade completely under acidic conditions (pH < 3), eliminating surfactant-derived spectral interference without additional purification steps [3]. This dual functionality—robust solubilization during digestion coupled with traceless removal prior to analysis—cannot be replicated by generic, non-cleavable surfactants and represents a fundamental workflow advantage that generic substitution fails to address.

ALS-I (RapiGest SF): Quantitative Differentiation Evidence for MS-Based Proteomics Workflow Selection


ALS-I Preserves Trypsin Activity at Working Concentrations Where SDS Abolishes It

ALS-I preserves near-complete trypsin proteolytic activity across a broad working concentration range of 0.1–1% (w/v), in contrast to SDS which substantially inhibits trypsin even at low concentrations [1]. This differential tolerance enables ALS-I to maintain the surfactant concentration necessary for effective protein solubilization without sacrificing enzymatic cleavage efficiency.

proteomics enzymatic digestion trypsin activity

ALS-I Increases MALDI-TOF MS Peptide Detection Following In-Gel Digestion

Pretreatment of SDS-PAGE gel pieces containing protein spots with ALS-I prior to trypsin digestion resulted in the detection of an increased number of peptide peaks in MALDI-TOF mass spectra compared to untreated gel pieces [1]. This effect was consistently observed across silver-stained standard proteins and tissue-extracted protein samples.

MALDI-TOF MS in-gel digestion peptide mapping

ALS-I Yields Significantly Enhanced Peptide Recovery and Database Search Success Versus SDS in 2D-PAGE

In comparative acid-labile surfactant/sodium dodecyl sulfate two-dimensional polyacrylamide gel electrophoresis (ALS/SDS 2D-PAGE) experiments using lower-abundance proteins from regenerating rat retina and mouse brain proteomes, ALS-I delivered significantly enhanced peptide recovery for MS mapping, which directly translated to more successful database searches for protein identification [1].

2D-PAGE proteome mapping peptide recovery

ALS-I Degrades Rapidly at Low pH, Eliminating MS Interference Without Additional Cleanup

ALS-I is engineered to degrade rapidly under acidic conditions (low pH), enabling simple acidification of the sample to eliminate surfactant-derived interference prior to LC and MS analysis [1]. This acid-lability contrasts with SDS, which requires labor-intensive removal procedures such as dialysis, precipitation, or solid-phase extraction that risk sample loss.

acid-labile surfactant sample preparation MS compatibility

ALS-I Enables Improved In-Solution Digestion Speed and Peptide Coverage

In-solution tryptic digestion of proteins performed with ALS-I yielded improvements in both digestion speed and overall peptide sequence coverage compared to digestions performed without surfactant assistance [1]. The combination of enhanced protein solubilization and maintained trypsin activity drives these gains.

in-solution digestion peptide coverage proteomics workflow

ALS-I Procurement Scenarios: Evidence-Driven Applications in Proteomics Sample Preparation


Shotgun Proteomics of Hydrophobic Membrane Proteins

Membrane proteins are notoriously resistant to solubilization and efficient proteolytic digestion. ALS-I provides SDS-level denaturing power without inhibiting trypsin activity, as demonstrated in direct head-to-head comparisons showing preserved enzyme activity across 0.1–1% ALS-I concentrations [1]. Combined with its complete acid-catalyzed degradation prior to LC-MS analysis, ALS-I enables streamlined shotgun proteomics workflows for membrane proteomes without the sample losses associated with SDS removal protocols [2].

In-Gel Digestion for 2D-PAGE-Based Protein Identification

For researchers separating proteins via SDS-PAGE or 2D-PAGE followed by in-gel tryptic digestion, ALS-I gel pretreatment consistently increases the number of detectable peptide peaks by MALDI-TOF MS compared to untreated gel pieces [3]. Furthermore, comparative ALS/SDS 2D-PAGE experiments demonstrate significantly enhanced peptide recovery and higher database search success rates with ALS-I versus SDS, making it the preferred procurement choice for labs analyzing low-abundance proteins from tissue proteomes [4].

Accelerated In-Solution Digestion for High-Throughput Proteomics

Laboratories with high sample throughput requirements benefit from ALS-I's ability to accelerate in-solution tryptic digestion while simultaneously improving peptide sequence coverage [5]. The elimination of post-digestion surfactant removal steps—made possible by ALS-I's acid-labile degradation—further reduces total processing time and minimizes opportunities for sample loss or contamination [6]. This workflow efficiency is particularly valuable in clinical proteomics and biomarker discovery pipelines.

Microchip Electrophoresis with Integrated MS Detection

ALS-I has been successfully deployed as an SDS replacement for size-based protein separations in microfluidic devices [7]. Its acid-labile nature permits on-chip degradation following separation, enabling direct coupling of microchip electrophoresis to downstream MS detection without the surfactant interference that plagues SDS-based microfluidic systems. This application scenario supports the procurement of ALS-I for labs developing integrated, automated proteomics platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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